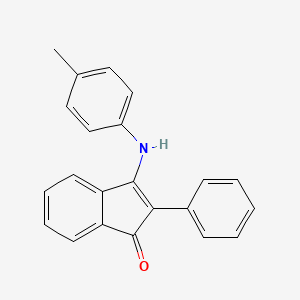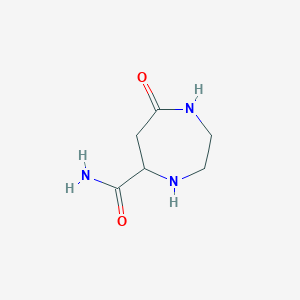![molecular formula C7H11NO B2558374 Bicyclo[2.1.1]hexane-1-carboxamide CAS No. 89775-15-5](/img/structure/B2558374.png)
Bicyclo[2.1.1]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexane-1-carboxamide: is a compound belonging to the class of bicyclic compounds, characterized by its unique and rigid structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for aromatic compounds, offering enhanced pharmacokinetic properties and metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Photochemical [2+2] Cycloaddition: One of the primary methods for synthesizing bicyclo[2.1.1]hexane derivatives involves the photochemical [2+2] cycloaddition of alkenes.
Lewis Acid-Catalyzed Cycloaddition: Another approach involves the use of Lewis acid catalysts to facilitate the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.
Industrial Production Methods: Industrial production of bicyclo[2.1.1]hexane-1-carboxamide typically involves scalable photochemical processes and the use of robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors for photochemical reactions is also explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[2.1.1]hexane-1-carboxamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced bicyclic amides.
Substitution: Substituted bicyclo[2.1.1]hexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[2.1.1]hexane-1-carboxamide is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals . Biology: Its rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms. Medicine: The compound is explored for its potential as a bioisostere, replacing aromatic rings in drug molecules to improve their pharmacokinetic properties . Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which bicyclo[2.1.1]hexane-1-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. Its rigid structure allows for precise binding to target proteins, enhancing the specificity and efficacy of drug molecules. The compound can modulate enzyme activity by fitting into active sites and altering their conformation, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted benzenes.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzenes.
Bicyclo[4.1.1]octane: Another rigid bicyclic compound with applications in medicinal chemistry.
Uniqueness: Bicyclo[2.1.1]hexane-1-carboxamide stands out due to its specific ring size and the spatial arrangement of its substituents, which provide unique interactions with biological targets. Its ability to replace ortho-disubstituted benzenes while retaining biological activity makes it particularly valuable in drug design .
Eigenschaften
IUPAC Name |
bicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKDAMYZDDHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)


![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558297.png)


![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)





![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
